(2Z)-2-cyano-3-phenylprop-2-enethioamide
Description
Contextualization of Thioamides as Amide Bioisosteres in Organic Chemistry
In the field of medicinal chemistry, the concept of bioisosterism is a crucial strategy in drug design. Bioisosteres are functional groups or molecules that possess similar physical and chemical properties, leading to broadly comparable biological activities. The exchange of one bioisostere for another in a lead compound is a common technique used to modulate its potency, selectivity, metabolic stability, and pharmacokinetic profile.
Thioamides are recognized as important bioisosteres of amides. This isosteric relationship stems from the substitution of the amide's oxygen atom with a sulfur atom. While this single-atom replacement might seem minor, it induces significant changes in the molecule's properties. Thioamides and amides share a similar geometry, but the larger van der Waals radius of sulfur compared to oxygen results in a longer carbon-sulfur (C=S) bond than the corresponding carbon-oxygen (C=O) bond. researchgate.net
This structural alteration has profound electronic consequences. Thioamides are generally better hydrogen bond donors but weaker hydrogen bond acceptors than their amide counterparts. researchgate.net This modification can alter the binding interactions of a drug candidate with its biological target. Furthermore, the thioamide group can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. The replacement of an amide with a thioamide has been explored to enhance the therapeutic properties of various compounds, including potential antibacterial and anticancer agents. researchgate.net
Structural Features and Electronic Characteristics of (2Z)-2-cyano-3-phenylprop-2-enethioamide
Z-Configuration and Stereochemical Implications
The designation "(2Z)" in the compound's name specifies the stereochemistry of the carbon-carbon double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the substituents on each carbon of the double bond are ranked based on atomic number. pressbooks.pub For this compound, the cyano group (-CN) and the thioamide group (-CSNH2) are attached to one carbon, while the phenyl group (-C6H5) and a hydrogen atom are attached to the other.
Based on the CIP rules, the thioamide group has a higher priority than the cyano group, and the phenyl group has a higher priority than the hydrogen atom. The "Z" configuration indicates that the two higher-priority groups (the thioamide and the phenyl group) are on the same side (from the German zusammen, meaning together) of the double bond. youtube.com This specific spatial arrangement, or stereochemistry, is a critical aspect of the molecule's three-dimensional structure and can significantly influence its interaction with other molecules, including biological receptors. The rigidity of the double bond prevents free rotation, meaning the Z and E (where higher priority groups are on opposite sides) isomers are distinct compounds with potentially different physical and biological properties. youtube.com
Electronic Properties of the Thioamide Moiety
The thioamide functional group is a key determinant of the electronic character of the molecule. The replacement of the highly electronegative oxygen of an amide with the less electronegative but more polarizable sulfur atom leads to several distinct electronic properties. The carbon-sulfur double bond is longer and weaker than a carbon-oxygen double bond. nih.gov
The thioamide group exhibits a significant resonance contribution, which results in a higher rotational barrier around the carbon-nitrogen (C-N) bond compared to amides. nih.gov This increased double-bond character of the C-N bond contributes to the planarity and conformational rigidity of the thioamide moiety. Spectroscopically, thioamides show characteristic absorptions in the UV and IR regions that differ from amides. For instance, the C=S bond has a UV absorption maximum at a longer wavelength (around 265 nm) compared to the C=O bond (around 220 nm). nih.gov Furthermore, the oxidation potential of a thioamide is considerably lower than that of its corresponding amide, suggesting it can be more readily involved in electron-transfer processes. nih.gov
Reactivity Modulations by the Cyano Group
The presence of the cyano (-C≡N) group at the α-position of the α,β-unsaturated system significantly modulates the reactivity of this compound. The cyano group is a potent electron-withdrawing group, both through induction and resonance. This electronic pull has two major consequences.
Firstly, it increases the electrophilicity of the carbon-carbon double bond, particularly at the β-position (the carbon bearing the phenyl group). This makes the molecule a highly effective Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles, such as thiols, amines, and enolates. wikipedia.orgmasterorganicchemistry.com The addition of a nucleophile to this activated alkene is a key reaction for forming new carbon-heteroatom or carbon-carbon bonds.
Secondly, the electron-withdrawing nature of the cyano group can increase the acidity of the α-proton in the corresponding Michael adduct. nih.gov In some cases, this can lead to the reversibility of the Michael addition, a property that has been exploited in the design of reversible covalent inhibitors in medicinal chemistry. nih.gov
Table 1: Comparison of Physicochemical Properties of Amides vs. Thioamides
| Property | Amide (-CONH2) | Thioamide (-CSNH2) | Reference |
| C=X Bond Length | Shorter | Longer (approx. 1/3 longer) | nih.gov |
| C-N Rotational Barrier | Lower | Higher (by ~5 kcal/mol) | nih.gov |
| H-Bonding | Stronger Acceptor | Weaker Acceptor, Stronger Donor | researchgate.net |
| Oxidation Potential | Higher (e.g., 3.29 eV for a model amide) | Lower (e.g., 1.21 eV for a model thioamide) | nih.gov |
| UV Absorption (C=X) | ~220 nm | ~265 nm | nih.gov |
Scope and Significance in Contemporary Chemical Research
While specific high-profile applications of this compound itself are not widely documented in readily available literature, its structural motifs—the enethioamide, the α-cyano unsaturated system, and the thioamide bioisostere—are of considerable significance in modern chemical research.
Compounds containing the α,β-unsaturated cyanoamide/thioamide scaffold are investigated for a range of biological activities. The activated double bond makes them effective Michael acceptors, a feature utilized in the design of covalent inhibitors that can form stable bonds with specific amino acid residues (like cysteine) in target proteins. nih.gov This approach has been successful in developing inhibitors for various enzymes.
Furthermore, thioamide-containing compounds are explored for their potential as antibacterial, antifungal, and antitubercular agents. researchgate.net The structural and electronic properties of the thioamide group can lead to novel interactions with biological targets that are not achievable with their amide analogues. Therefore, molecules like this compound serve as valuable building blocks and scaffolds for the synthesis of more complex molecules in drug discovery programs and as probes to study biological processes. The synthesis of various substituted enethioamides and the exploration of their reactivity and biological profiles remain an active area of research. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-phenylprop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6H,(H2,12,13)/b9-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVRLZLNOKWNEH-TWGQIWQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2z 2 Cyano 3 Phenylprop 2 Enethioamide and Analogues
Foundational Synthetic Routes to Thioamides
The synthesis of thioamides is a well-established field in organic chemistry, with several foundational routes available to chemists. researchgate.net A primary and traditional method involves the thionation of an existing amide using a variety of sulfuration agents. This oxygen-sulfur exchange is a direct approach to accessing thioamides from readily available amide precursors.
Another fundamental approach is the multicomponent Kindler synthesis, a variation of the Willgerodt-Kindler reaction. This reaction typically involves the condensation of an aldehyde, an amine, and elemental sulfur in a one-pot process to yield the corresponding thioamide. organic-chemistry.org Additionally, thioamides can be prepared from nitriles through the addition of hydrogen sulfide (B99878) or its equivalents, often mediated by a base. organic-chemistry.org
Recent Advances in Sulfuration Strategies for Thioamide Synthesis
Recent years have seen significant progress in the development of more efficient, milder, and environmentally benign sulfuration agents for thioamide synthesis. While classic reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent are effective, they often require harsh reaction conditions and can be challenging to handle. Modern advancements have focused on alternative sulfur sources and catalytic systems. nih.gov
Elemental sulfur (S₈) has re-emerged as a key reagent, utilized in various novel protocols that avoid toxic catalysts and solvents. organic-chemistry.org For instance, catalyst- and solvent-free versions of the Willgerodt-Kindler reaction have been developed. organic-chemistry.org Other developments include the use of sodium sulfide in water as a practical and green sulfur source for converting aldehydes and formamides into thioamides. organic-chemistry.org The table below summarizes a selection of common and recently developed sulfuration agents.
| Sulfuration Agent | Precursor | Key Features |
|---|---|---|
| Phosphorus Pentasulfide (P₄S₁₀) | Amides, Nitriles | Classic, powerful reagent; often requires high temperatures. |
| Lawesson's Reagent | Amides, Ketones | More soluble and often milder than P₄S₁₀. |
| Elemental Sulfur (S₈) | Aldehydes, Amines (Kindler); Carboxylic Acids | Atom-economical, used in various multicomponent reactions. |
| Sodium Sulfide (Na₂S) | Aldehydes, Formamides | Water-soluble, used in greener synthesis protocols. organic-chemistry.org |
| Ammonium Phosphorodithioate | Amides | Efficient, high-yielding thionation reagent. organic-chemistry.org |
| Thiophosphoryl Chloride (PSCl₃) | Benzaldehyde (B42025) Oximes | Acts as both a dehydrating and thionating agent. organic-chemistry.org |
Direct Synthesis of (2Z)-2-cyano-3-phenylprop-2-enethioamide
The most direct and logical synthetic route to this compound is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a carbonyl compound with a compound containing an active methylene (B1212753) group. sigmaaldrich.com In this specific case, the reaction would occur between benzaldehyde and 2-cyanoethanethioamide.
The reaction mechanism begins with the deprotonation of the α-carbon of 2-cyanoethanethioamide by a base (e.g., piperidine, triethylamine) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form the α,β-unsaturated product, this compound. The stereochemical outcome (Z vs. E) is a critical aspect of this synthesis, which will be discussed in section 2.3.3. This approach is analogous to the synthesis of the corresponding acrylamide (B121943), which is prepared by condensing an aldehyde with 2-cyanoacetamide. mdpi.com
Synthetic Approaches to Structurally Related this compound Analogues
Construction of Enethioamide Scaffolds via Condensation Reactions
The construction of the core enethioamide scaffold for analogues of this compound primarily relies on condensation reactions that form the central carbon-carbon double bond. The Knoevenagel condensation is the most versatile of these methods. sigmaaldrich.comnih.gov By varying the aldehyde or ketone reactant, a wide array of analogues can be synthesized. For example, substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde) can be used to introduce different functional groups onto the phenyl ring. icm.edu.pl Similarly, heterocyclic aldehydes can be employed to generate analogues with different aromatic systems. mdpi.com
The Gewald reaction is another powerful multicomponent condensation that can lead to substituted thioamide-containing heterocycles (2-aminothiophenes). wikipedia.orgresearchgate.net It involves the condensation of a ketone or aldehyde, an α-cyanoester (or similar active methylene compound), and elemental sulfur in the presence of a base. derpharmachemica.comorganic-chemistry.org While it produces a thiophene (B33073) ring rather than a simple enethioamide, the initial step is a Knoevenagel condensation, highlighting the centrality of this reaction type in building complex molecules from simple precursors. wikipedia.org
Derivatization of Cyano-Thioacetamide Precursors
2-Cyanoethanethioamide serves as a key precursor for the synthesis of a library of (2Z)-2-cyano-3-arylprop-2-enethioamide analogues. The active methylene group (CH₂) flanked by the electron-withdrawing cyano and thioamide groups is readily deprotonated under mild basic conditions, making it an excellent nucleophile for condensation reactions. sigmaaldrich.com
The general synthetic scheme involves reacting 2-cyanoethanethioamide with a diverse range of carbonyl compounds. This modular approach allows for systematic structural modifications. The table below illustrates the potential for generating diverse analogues by varying the aldehyde component in a Knoevenagel condensation with 2-cyanoethanethioamide.
| Aldehyde Reactant | Resulting Analogue Structure |
|---|---|
| Benzaldehyde | This compound |
| 4-Methylbenzaldehyde | (2Z)-2-cyano-3-(p-tolyl)prop-2-enethioamide |
| 2-Naphthaldehyde | (2Z)-2-cyano-3-(naphthalen-2-yl)prop-2-enethioamide |
| Furfural | (2Z)-2-cyano-3-(furan-2-yl)prop-2-enethioamide |
| Cinnamaldehyde | (2Z,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide |
Stereoselective Synthesis of Z-Isomers
The synthesis of the target compound specifies the (Z)-isomer, making stereocontrol a critical consideration. In Knoevenagel-type condensations, the E-isomer is often the thermodynamically more stable and, therefore, the major product, especially for acrylamide syntheses where the bulkier groups are positioned trans to each other. nih.gov However, the formation of the Z-isomer can be achieved or enhanced under specific reaction conditions.
Several factors can influence the stereochemical outcome:
Catalyst: The choice of base can influence the transition state of the dehydration step. Sterically hindered bases or specific organocatalysts can favor the formation of the Z-isomer. mdpi.com
Solvent: The polarity of the solvent can affect the stability of the intermediates and transition states, thereby influencing the isomeric ratio.
Temperature: Reactions run under kinetic control (lower temperatures) may favor the formation of the less stable Z-isomer, whereas thermodynamic control (higher temperatures) typically leads to the E-isomer. nih.gov
Substrate: The electronic and steric properties of the aldehyde and the active methylene compound play a crucial role. The replacement of an oxygen atom with a larger sulfur atom in the thioamide may alter steric preferences in the transition state, potentially favoring the Z configuration compared to its oxo-amide counterpart.
Achieving high selectivity for the Z-isomer often requires careful optimization of these parameters or the use of specialized stereoselective synthetic methods that can direct the geometry of the double bond formation. nsf.gov
Green Chemistry Approaches in Enethioamide Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign and sustainable processes. For the synthesis of enethioamides, such as this compound, and their analogues, green approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources like microwave irradiation and ultrasound, employing environmentally friendly solvents such as water, and developing solvent-free reaction conditions.
One of the foundational reactions for synthesizing the backbone of this compound is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde, in this case, benzaldehyde, with a compound containing an active methylene group, like 2-cyanoacetamide. The resulting α,β-unsaturated product is a direct precursor to the target enethioamide. Green methodologies have been successfully applied to this crucial step.
Microwave-Assisted Synthesis (MAS)
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.govnih.gov By utilizing the ability of certain molecules to transform electromagnetic energy into heat, microwave-assisted synthesis can lead to dramatic reductions in reaction times, increased product yields, and cleaner reactions. nih.govoatext.com
A green and efficient microwave-assisted, solvent-free method has been developed for the synthesis of α,β-unsaturated compounds, which are key precursors for enethioamides. oatext.com This process involves the Knoevenagel condensation of various aromatic aldehydes with cyanoacetamide using sodium acetate (B1210297) as a catalyst under solvent-free conditions. This approach aligns with green chemistry principles by eliminating the need for volatile and often toxic organic solvents. oatext.com Furthermore, microwave-assisted techniques have been applied to the synthesis of thioamides directly from benzylamines and elemental sulfur, also under solvent-free conditions, demonstrating the versatility of this technology in forming the thioamide functional group. researchgate.net
The following table compares the conventional and microwave-assisted synthesis for a key precursor step, highlighting the benefits of the green chemistry approach.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reactants | Aromatic Aldehyde, Cyanoacetamide | Aromatic Aldehyde, Cyanoacetamide | oatext.com |
| Catalyst | Sodium Acetate | Sodium Acetate | oatext.com |
| Solvent | Organic Solvent (e.g., Ethanol (B145695), Benzene) | Solvent-Free | oatext.com |
| Reaction Time | Hours to Days | Minutes | oatext.com |
| Energy Source | Conventional Heating (Oil Bath, Reflux) | Microwave Irradiation | oatext.com |
| Yield | Moderate to Good | High to Excellent | oatext.com |
| Work-up | Often requires extensive purification | Simple, often requiring only recrystallization | oatext.com |
Ultrasound-Assisted Synthesis (UAS)
Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly alternative to traditional methods. researchgate.net The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized hot spots with extreme temperatures and pressures. This phenomenon enhances mass transfer and accelerates reaction rates. rsc.org Ultrasound-assisted synthesis is noted for its operational simplicity, reduced reaction times, and lower energy consumption compared to conventional heating. researchgate.net This technique has been successfully used in the synthesis of various heterocyclic compounds, including those containing sulfur and nitrogen, often using green solvents like water or ethanol. nih.govrsc.org
Solvent-Free and Aqueous Media Reactions
Eliminating organic solvents is a primary goal of green chemistry. Solvent-free, or solid-state, reactions reduce pollution, costs, and simplify experimental procedures. The Willgerodt-Kindler reaction, a classic method for preparing thioamides, has been adapted to catalyst- and solvent-free conditions. nih.govresearchgate.net This multicomponent reaction, which combines an aldehyde, an amine, and elemental sulfur, can be performed at elevated temperatures without any solvent, providing aryl thioamides in high yields. researchgate.net
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Efforts have been made to adapt thioamide syntheses to aqueous conditions. An efficient method for producing thioamides involves the reaction of aldehydes with N-substituted formamides using sodium sulfide as the sulfur source in water. organic-chemistry.org The use of a triethylamine (B128534) and water medium has also been reported for Gewald reactions, which, like the Knoevenagel condensation, can form key intermediates for more complex sulfur-containing molecules. lookchem.com These aqueous methods not only enhance safety and reduce environmental impact but can also simplify product isolation, as organic products often precipitate from the aqueous reaction mixture. lookchem.com
Advanced Spectroscopic and Structural Characterization
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental to elucidating the structure of a molecule. Each method provides unique information about the compound's atomic composition, connectivity, and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. For (2Z)-2-cyano-3-phenylprop-2-enethioamide, one would expect to see distinct signals for the protons on the phenyl ring, the vinylic proton, and the protons of the thioamide group (-CSNH₂). The integration of these signals would correspond to the number of protons of each type. The coupling patterns (splitting) would help to establish the connectivity between adjacent protons.
¹³C NMR: This analysis would identify the number of non-equivalent carbon atoms in the molecule. Key signals would be expected for the cyano carbon, the carbons of the phenyl ring, the olefinic carbons, and the carbon of the thioamide group. The chemical shifts of these signals would be indicative of their electronic environment.
Despite the utility of these techniques, specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature.
Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (Hypothetical)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Phenyl-H | 7.2-7.8 (m) | 128-135 |
| Vinylic-H | ~8.0 (s) | 140-150 |
| -CSNH₂ | 9.0-10.0 (br s) | ~190 |
| C=C(CN)CSNH₂ | - | 100-110 |
| CN | - | 115-120 |
Note: This table is a hypothetical prediction based on general chemical shift ranges for similar functional groups and does not represent experimental data.
Vibrational (Infrared and Raman) Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A sharp, intense band around 2220 cm⁻¹ would correspond to the C≡N (nitrile) stretching vibration. The N-H stretching vibrations of the primary thioamide would appear as one or two bands in the region of 3100-3400 cm⁻¹. The C=C stretching of the alkene and the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The C=S stretching vibration, characteristic of a thioamide, is typically found in the 1200-1000 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR. The C≡N and C=S bonds, being highly polarizable, would be expected to show strong signals in the Raman spectrum.
While IR data for some related molecules are available, a specific, detailed IR or Raman spectrum for this compound has not been found in the searched literature.
Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|
| N-H stretch (thioamide) | 3100-3400 |
| C-H stretch (aromatic) | 3000-3100 |
| C≡N stretch (nitrile) | ~2220 |
| C=C stretch (alkene & aromatic) | 1500-1650 |
| C=S stretch (thioamide) | 1000-1200 |
Note: This table is based on characteristic vibrational frequencies for the indicated functional groups.
Mass Spectrometry Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂S), the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The fragmentation pattern would likely involve the loss of small molecules such as HCN, SH, or fragments of the phenyl ring, providing further structural clues. However, no published mass spectrum for this specific compound could be located.
X-ray Crystallography and Solid-State Structural Studies
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal structure would also illuminate how the molecules are arranged in the crystal lattice. This analysis would identify any intermolecular interactions that stabilize the crystal structure. For this compound, it is anticipated that the thioamide group would participate in hydrogen bonding (N-H···S or N-H···N≡C). Additionally, the presence of the phenyl rings could lead to π-π stacking interactions between adjacent molecules. These non-covalent interactions are crucial in determining the physical properties of the solid material. Without a published crystal structure, any discussion of these interactions remains speculative.
Investigation of Polymorphism and Pseudopolymorphism in Enethioamide Analogues
The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms, is of significant interest in materials science and pharmaceuticals due to the different physicochemical properties exhibited by each form. Research into enethioamide analogues has revealed the existence of both polymorphism and pseudopolymorphism, the latter involving the incorporation of solvent molecules into the crystal lattice.
A notable example is the study of (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide, a close analogue of this compound. Synthesis and crystallization of this compound have led to the identification of multiple crystalline forms, including two polymorphs and an acetonitrile (B52724) solvate, which is a type of pseudopolymorph. acs.org The formation of these different crystalline structures is highly dependent on the crystallization conditions, such as the solvent used. For instance, two distinct polymorphic forms of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide were obtained from different solvents: one from ethanol (B145695) and another from N,N-dimethylformamide. researchgate.net
The structural differences between these polymorphs are rooted in the molecular conformation and the intermolecular interactions within the crystal lattice. In the case of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide, the two polymorphs exhibit different orientations of the thioamide group relative to the cyano substituent. researchgate.net This results in s-cis and s-trans geometries of the C=C—C=S diene fragment in the respective polymorphs. researchgate.net These conformational differences can lead to variations in molecular packing and, consequently, different crystal structures.
Furthermore, the stability of the different polymorphic forms can vary. Quantum ab initio calculations on the conformational energies of the molecules in the different polymorphs of (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide revealed that one conformer has a significantly lower energy than the others. acs.org This theoretical finding aligns with experimental observations where one polymorph is predominantly formed under various conditions, suggesting it is the most stable form. acs.org
The investigation of these polymorphic systems often involves a combination of experimental techniques and computational modeling. X-ray diffraction is a primary tool for determining the precise crystal and molecular structures of the different forms. Spectroscopic methods can also be employed to characterize and differentiate between polymorphs. Computational studies, such as crystal structure prediction, can provide insights into the possible polymorphic forms and their relative stabilities. acs.org
The acetonitrile solvate of (2E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide represents a case of pseudopolymorphism. acs.orgresearchgate.net In this structure, acetonitrile molecules are incorporated into the crystal lattice. The solvate contains two independent molecules of the enethioamide, both with an s-cis geometry, and the solvent molecule is situated on a twofold axis. researchgate.net The presence of solvent molecules can significantly influence the crystal packing and the network of intermolecular interactions, such as hydrogen bonds.
In the crystal structure of one polymorph (designated Ia), intermolecular N—H···N and N—H···S hydrogen bonds link the molecules into infinite tapes. researchgate.net In contrast, the other polymorph (Ib) features intermolecular hydrogen bonds that connect the molecules into infinite planes. researchgate.net In the acetonitrile solvate, intermolecular N—H···N hydrogen bonds form dimers, which are then linked by N—H···S hydrogen bonds to create infinite chains. researchgate.net These differences in hydrogen bonding motifs are a direct consequence of the different molecular conformations and packing arrangements in each crystalline form.
The study of polymorphism and pseudopolymorphism in enethioamide analogues is crucial for understanding the structure-property relationships in these materials. The ability to control the formation of specific crystalline forms is essential for applications where properties such as solubility, stability, and bioavailability are critical.
Crystallographic Data for Polymorphs and Pseudopolymorph of 2-cyano-3-[4-(N,N-diethylamino)phenyl]prop-2-enethioamide
| Parameter | Polymorph (Ia) | Polymorph (Ib) | Acetonitrile Solvate (Ic) |
| Molecular Formula | C14H17N3S | C14H17N3S | C14H17N3S·0.25C2H3N |
| Crystallization Solvent | Ethanol | N,N-Dimethylformamide | Acetonitrile |
| Diene Fragment Geometry (C=C—C=S) | s-cis | s-trans | s-cis (for both independent molecules) |
| Dihedral Angle (C=C—CN vs. Phenyl Ring) | 13.4 (2)° | 14.0 (2)° | 2.3 (3)° (Molecule A), 23.2 (3)° (Molecule B) |
| Dihedral Angle (C=C—CN vs. Thioamide Group) | 12.0 (2)° | 18.2 (2)° | 12.7 (4)° (Molecule A), 8.1 (4)° (Molecule B) |
| Hydrogen Bonding Motif | Infinite tapes via N—H···N and N—H···S bonds | Infinite planes via N—H···N and N—H···S bonds | Dimers via N—H···N bonds, forming chains via N—H···S bonds |
This data is for an analogue of the subject compound and is presented to illustrate the principles of polymorphism and pseudopolymorphism in this class of molecules. researchgate.net
Chemical Reactivity and Mechanistic Pathways
Reactivity Profiles of the Thioamide Functional Group
The thioamide group is an isostere of the amide group, where the carbonyl oxygen is replaced by a sulfur atom. This substitution significantly alters the group's electronic and steric properties, leading to a unique reactivity profile. nih.govchemrxiv.org Thioamides are generally more reactive than their amide counterparts with both nucleophiles and electrophiles. nih.govresearchgate.net
Nucleophilic and Electrophilic Reactivity at the Thiocarbonyl Center
The thiocarbonyl (C=S) bond in the thioamide moiety is the primary site of both nucleophilic and electrophilic attack. The carbon atom of the C=S group is electrophilic, while the sulfur atom is nucleophilic and also susceptible to attack by electrophiles. researchgate.nettandfonline.com
Nucleophilic Attack: The thiocarbonyl carbon is electrophilic due to the polarization of the C=S bond, though less so than a carbonyl carbon due to the lower electronegativity of sulfur compared to oxygen. nih.gov Strong nucleophiles can add to the thiocarbonyl carbon. researchgate.net Thioamides are generally more resistant to nucleophilic addition and hydrolysis than amides due to a higher contribution from the polar resonance form, which increases the double bond character of the C-N bond and strengthens it. nih.gov
Electrophilic Attack: Unlike the oxygen in an amide, the sulfur atom in a thioamide is a soft nucleophile and a primary site for electrophilic attack. researchgate.netnih.gov Electrophiles such as alkyl halides typically react at the sulfur atom, a process known as S-alkylation. wikipedia.org This reactivity is attributed to the higher polarizability and energy of the lone pair electrons on the larger sulfur atom. acs.org Electrophilic carbenes also preferentially attack the electron-rich sulfur atom to form reactive thiocarbonyl ylides. tandfonline.comresearchgate.net
| Property | Thiocarbonyl (C=S) in Thioamides | Carbonyl (C=O) in Amides | Reference |
|---|---|---|---|
| Bond Length | Longer (~1.64-1.71 Å) | Shorter (~1.19-1.23 Å) | nih.govnih.gov |
| Bond Dissociation Energy | Weaker (~115-130 kcal/mol) | Stronger (~162-170 kcal/mol) | nih.govcaltech.edu |
| Van der Waals Radius of Heteroatom | Sulfur: 1.85 Å | Oxygen: 1.40 Å | nih.govnih.gov |
| Electronegativity of Heteroatom | Sulfur: 2.58 | Oxygen: 3.44 | nih.govnih.gov |
| Reactivity towards Electrophiles | Higher (at Sulfur) | Lower (at Oxygen) | researchgate.net |
| Reactivity towards Nucleophiles | More resistant to hydrolysis | More susceptible to hydrolysis | nih.gov |
Tautomeric Equilibria and Their Influence on Reactivity
Thioamides exist in a tautomeric equilibrium between the thione form (containing the C=S bond) and the thiol (or imidothiol) form (containing a C=N bond and an S-H group). scispace.com For simple, acyclic thioamides, the thione form is overwhelmingly dominant. scispace.comnih.gov This dominance is due to a combination of electronic effects and the relative weakness of the S-H bond compared to the C=S π-bond. scispace.com
Despite the low concentration of the thiol tautomer at equilibrium, its presence is often invoked to explain certain reactions, such as S-alkylation and S-acylation, where the sulfur acts as the nucleophile. scispace.com The equilibrium can be influenced by factors such as solvent, temperature, and the electronic nature of substituents. researchgate.netresearchgate.net The reactivity of thioamides with DTNB (Ellman's reagent) can be used to qualitatively assess the thione-thiol equilibrium, as the thiol form reacts while the thione form is much less reactive. nih.gov
| Compound | pKT (Thione/Thiol) |
|---|---|
| Thioacetamide | -8.6 |
| N-methylthioacetamide | -9.6 |
| Thiobenzamide | -8.3 |
| N-methylthiobenzamide | -8.9 |
Chemoselective Transformations: Transamidation
Transamidation is a process that converts one thioamide into another by substituting the amine moiety (R−C(S)−NR¹R² → R−C(S)−NR³N⁴). nih.govlatrobe.edu.au This transformation is challenging due to the high rotational barrier and stability of the N-C(S) bond, which is stronger than the corresponding bond in amides. nih.gov
Recent advancements have enabled the direct transamidation of thioamides under mild conditions. latrobe.edu.aunih.gov One successful strategy involves the site-selective activation of the thioamide nitrogen with an N-tert-butoxycarbonyl (N-Boc) group. nih.govnih.govnsf.gov This activation results in a ground-state destabilization of the thioamide, weakening the N-C(S) bond and making the thiocarbonyl carbon more susceptible to nucleophilic attack by an incoming amine. nih.govlatrobe.edu.au This method is highly chemoselective, proceeding via an N-C(S) transacylation pathway and tolerating a wide variety of functional groups. latrobe.edu.auorganic-chemistry.org
Transformations Involving the Cyano Group
The cyano, or nitrile (-C≡N), group is another key reactive site in (2Z)-2-cyano-3-phenylprop-2-enethioamide. The carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orgchemistrysteps.com
Nucleophilic Additions to the Nitrile Moiety
The electrophilic carbon of the nitrile group readily reacts with a variety of nucleophiles. libretexts.orgwikipedia.org These addition reactions break the π-bonds of the C≡N triple bond. wikipedia.org
Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents (RMgX) or organolithium reagents (RLi), add directly to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is typically hydrolyzed during aqueous work-up to yield a ketone. libretexts.org Similarly, reduction with strong hydride donors like lithium aluminum hydride (LiAlH₄) involves two successive nucleophilic additions of a hydride ion, ultimately producing a primary amine after protonation. libretexts.orglibretexts.org
Weak Nucleophiles: Weaker, neutral nucleophiles like water or alcohols require acid catalysis to react. Protonation of the nitrile nitrogen increases the electrophilicity of the carbon atom, activating it for attack by the weak nucleophile. libretexts.orglumenlearning.com
| Nucleophile/Reagent | Reaction Type | Initial Product | Final Product (after work-up) | Reference |
|---|---|---|---|---|
| H₂O (acid or base) | Hydrolysis | Amide | Carboxylic acid | wikipedia.org |
| Grignard Reagent (RMgX) | Organometallic Addition | Imine salt | Ketone | wikipedia.org |
| LiAlH₄ | Reduction | Dianion | Primary amine | libretexts.org |
| DIBAL-H | Reduction | Imine anion | Aldehyde | libretexts.org |
| Alcohols (in Pinner reaction) | Alcoholysis | Imidate | Ester | wikipedia.org |
Hydrolytic Conversions
The hydrolysis of the nitrile group is a common and useful transformation that converts it into a carboxylic acid. libretexts.orgacademyart.edu The reaction proceeds through an amide intermediate and can be catalyzed by either acid or base. chemistrysteps.comjove.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the nitrile nitrogen is protonated. academyart.edujove.com This enhances the electrophilicity of the carbon, allowing for the nucleophilic attack of water. libretexts.orglumenlearning.com A series of proton transfers and tautomerization of the resulting imidic acid leads to an amide intermediate. chemistrysteps.comjove.com Under the reaction conditions, this amide is then further hydrolyzed to the corresponding carboxylic acid. academyart.educhemistrysteps.com
Base-Catalyzed Hydrolysis: Under basic conditions, the strongly nucleophilic hydroxide ion (OH⁻) directly attacks the electrophilic carbon of the nitrile. libretexts.orgchemistrysteps.com The resulting imine anion is protonated by water to give an imidic acid, which tautomerizes to an amide. chemistrysteps.com Subsequent hydrolysis of the amide under basic conditions yields a carboxylate salt, which is protonated in a final acidic work-up step to give the carboxylic acid. libretexts.orgjove.com
| Condition | Catalyst/Reagent | Mechanism Summary | Intermediate | Final Product | Reference |
|---|---|---|---|---|---|
| Acidic | Strong acid (e.g., H₂SO₄, HCl) in H₂O | Protonation of nitrogen activates nitrile for water attack. | Protonated amide | Carboxylic acid | academyart.edujove.com |
| Basic | Strong base (e.g., NaOH, KOH) in H₂O | Direct nucleophilic attack of OH⁻ on nitrile carbon. | Amide | Carboxylate salt (then carboxylic acid after acidification) | libretexts.orgjove.com |
Reductive Pathways
The structure of this compound features two primary sites susceptible to reduction: the α,β-unsaturated carbon-carbon double bond and the thioamide functional group. The specific pathway followed is highly dependent on the reducing agent and reaction conditions employed.
One major reductive pathway is the conjugate reduction, or 1,4-reduction, of the α,β-unsaturated system. This selectively reduces the carbon-carbon double bond to yield the corresponding saturated cyano-thioamide. Various catalytic systems are effective for this transformation. For instance, transfer hydrogenation using hydrogen donors like ammonium formate or 2-propanol in the presence of a palladium on carbon (Pd/C) catalyst can achieve this saturation. organic-chemistry.org Copper hydride (CuH) catalyzed reactions, often employing a hydrosilane as the stoichiometric reducing agent, are also highly effective for the 1,4-reduction of α,β-unsaturated systems, including esters and carboxylic acids, suggesting a similar reactivity for the thioamide analogue. organic-chemistry.orgnih.gov
Alternatively, the thioamide group itself can be the target of reduction. This transformation typically converts the C=S group into a methylene (B1212753) group (CH₂), yielding an amine. Reagents like samarium(II) iodide (SmI₂) in the presence of a proton source such as D₂O can facilitate a single-electron-transfer (SET) reduction of thioamides to the corresponding α,α-dideuterio amines. organic-chemistry.org Another approach involves boryl radicals generated from precursors like 4-dimethylaminopyridine-BH₃, which promote a desulfurizative reduction to access the amine functionality. organic-chemistry.org The choice of reagent allows for chemoselective reduction of either the alkene or the thioamide.
| Reductive Pathway | Reagent/Catalyst System | Product Type |
| Conjugate Reduction | Pd/C, Ammonium Formate | Saturated Cyano-thioamide |
| Conjugate Reduction | Copper Hydride (CuH), Hydrosilane | Saturated Cyano-thioamide |
| Thioamide Reduction | Samarium(II) Iodide (SmI₂), D₂O | α,α-dideuterio-β-phenylpropanenitrile |
| Thioamide Reduction | 4-Dimethylaminopyridine-BH₃, PhSH | β-phenylpropanenitrile amine |
Reactivity of the α,β-Unsaturated System
The α,β-unsaturated nitrile system in this compound is highly activated, making it susceptible to various nucleophilic and oxidative reactions.
Conjugate Addition Reactions
The electron-withdrawing nature of both the cyano and thioamide groups renders the β-carbon of the alkene highly electrophilic and thus a prime target for Michael addition reactions. A wide range of nucleophiles can add to this position. For example, treatment of similar α,β-unsaturated ketones with nucleophiles like cyanoacetanilide, ethyl chloroacetate, or benzyl cyanide results in the formation of Michael adducts. researchgate.net This reactivity is directly applicable to this compound, where soft nucleophiles such as thiols, amines, and enolates are expected to add to the β-position, leading to the formation of a new carbon-nucleophile bond and a saturated carbon backbone. The high reactivity of such systems allows for the construction of complex molecular frameworks. mdpi.com
Oxidative Coupling Reactions
While direct oxidative coupling of the this compound molecule is not extensively documented, its structural motifs are known to participate in reactions that can be classified as oxidative cyclizations. For instance, related mercaptoacrylamide derivatives react with various π-acceptors like tetracyanoethylene or 2,3-dichloro-1,4-naphthoquinone. researchgate.net These reactions proceed via an initial nucleophilic attack followed by cyclization and an oxidative aromatization step, leading to the formation of complex heterocyclic systems like thiazines and napthothiazepines. researchgate.net This suggests that the thioamide and the activated double bond in this compound could similarly engage with suitable oxidizing agents or electron acceptors to form novel coupled or cyclized products.
Cyclization Reactions and Heterocyclic Synthesis
This compound is an exceptionally valuable precursor for the synthesis of a diverse array of heterocyclic compounds, owing to the presence of multiple reactive functional groups within a compact structure.
Formation of Nitrogen-, Sulfur-, and Oxygen-Containing Heterocycles (e.g., Pyrazoles, Thiazoles)
The combination of a 1,3-dicarbonyl-like equivalent (from the thioamide and cyano groups) and an α,β-unsaturated system allows for facile construction of five- and six-membered rings.
Pyrazoles: The reaction of 2-cyanothioacetamides with hydrazine and its derivatives is a well-established route to pyrazoles. nih.gov In the case of this compound, treatment with hydrazine would involve the bielectrophilic centers of the molecule. The reaction typically proceeds via condensation with the cyano and thioamide groups, acting as a 1,3-bielectrophile, to form 5-amino-3-phenyl-1H-pyrazole-4-carbothioamide. nih.govnih.gov
Thiazoles: The Hantzsch thiazole synthesis is a classic method that can be readily applied here. This involves the reaction of a thioamide with an α-halocarbonyl compound. semanticscholar.org this compound can react with various α-bromoketones or α-bromoesters. The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the halo-compound, followed by cyclization and dehydration to yield highly substituted thiazole derivatives. semanticscholar.orgmdpi.comorganic-chemistry.org For example, reacting the parent compound (E)-2-cyano-2-(thiazolidin-2-ylidene)ethanethioamide with α-bromocarbonyl compounds regioselectively gives 2-(E)-cyano(thiazolidin-2-ylidene)thiazoles. semanticscholar.orgmdpi.com
The versatility of this precursor extends to other heterocycles. Reactions with amidines or guanidine can lead to pyrimidines, while reactions with hydroxylamine can yield isoxazoles. Its derivative, 2-cyano-3-phenyl-2-propenoyl chloride, has been shown to react with various bidentate nucleophiles to form quinazolinones, benzoxazinones, and oxadiazoles. researchgate.neteurjchem.com
| Heterocycle | Reagent | Key Reaction Type |
| Pyrazole | Hydrazine Hydrate | Cyclocondensation |
| Thiazole | α-Halocarbonyl Compound | Hantzsch Synthesis |
| Pyrimidine | Guanidine | Cyclocondensation |
| Oxadiazole | Benzoylhydrazine (via intermediate) | Dehydrative Cyclization |
| Thiadiazole | Hydrazonoyl Chlorides (via intermediate) | Cyclocondensation |
Regioselectivity and Chemoselectivity in Cycloadditions
When this compound participates in cyclization reactions, the outcome is governed by the principles of regioselectivity and chemoselectivity. The molecule contains multiple nucleophilic (sulfur, nitrogen) and electrophilic (β-carbon, cyano carbon, thioamide carbon) sites. The reaction partner determines which pathway is favored.
In the synthesis of pyrazoles with substituted hydrazines, regioselectivity is a key consideration. The initial nucleophilic attack can occur from either nitrogen of the hydrazine, and the subsequent cyclization pathway determines the final substitution pattern on the pyrazole ring. nih.gov
For thiazole synthesis via the Hantzsch method, the reaction is highly regioselective. The thioamide sulfur consistently acts as the initial nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. The amide nitrogen then serves as the nucleophile in the subsequent ring-closing step. semanticscholar.org This predictable sequence ensures the formation of a specific constitutional isomer.
Furthermore, in reactions with ambident nucleophiles, chemoselectivity becomes crucial. A reagent might preferentially react with the "harder" electrophilic center of the thioamide carbon or the "softer" electrophilic β-carbon of the Michael system. The choice of solvent and reaction conditions can often be used to steer the reaction towards the desired product. For instance, the reaction of related 2-cyanoacetamides with phenyl isothiocyanate gives a thioamide intermediate which then undergoes regioselective heterocyclization upon treatment with chloroacetyl chloride to yield a single thiazolidinone product. researchgate.net This highlights the controlled and predictable nature of these cyclization reactions, making this compound a powerful tool in synthetic heterocyclic chemistry.
Investigation of Reaction Mechanisms and Kinetics
The investigation into the reaction mechanisms of this compound and related compounds primarily revolves around theoretical computations and chemoassays of similar molecular frameworks. These studies provide insights into the plausible pathways and factors influencing the reaction rates.
Detailed research findings for structurally related α,β-unsaturated carbonyl compounds suggest that their reactions with nucleophiles, such as thiols, proceed via a Michael (1,4-addition) reaction. The reactivity of these systems is significantly influenced by the substitution pattern and the conformation of the molecule nih.gov. Phenyl and methyl substituents at the β-position, as is the case in this compound, are generally found to decrease the reactivity of the electrophilic compound nih.gov.
Computational studies on similar Michael systems have indicated that the s-cis conformation exhibits higher reactivity compared to the s-trans conformation nih.gov. Furthermore, the presence of electron-withdrawing groups, like the cyano group in the target molecule, is expected to enhance the electrophilicity of the β-carbon, thereby facilitating nucleophilic attack.
The thioamide group itself can participate in various reactions. For instance, β-ketothioamides are known to be versatile precursors in the synthesis of diverse heterocyclic compounds through cyclization, cycloaddition, and domino reactions chim.it. The sulfur atom in the thioamide can act as a nucleophile, and the N-H bond can participate in cyclization reactions.
Plausible Mechanistic Pathways:
Based on the reactivity of analogous compounds, two primary mechanistic pathways can be proposed for the reactions of this compound:
Michael Addition: Nucleophiles are expected to attack the electrophilic β-carbon of the α,β-unsaturated system. This 1,4-addition would lead to the formation of an enolate intermediate, which can then be protonated to yield the final adduct. The reaction is often base-catalyzed to enhance the nucleophilicity of the attacking species nih.gov.
Cycloaddition Reactions: The conjugated system of this compound can potentially participate in cycloaddition reactions, such as [3+2] heterocyclization, with suitable reagents to form various heterocyclic frameworks chim.it.
The kinetics of these reactions are anticipated to be influenced by several factors, including the nature of the solvent, the concentration of reactants, temperature, and the presence of catalysts. Understanding these kinetic parameters is crucial for controlling the reaction outcome and optimizing synthetic procedures.
Illustrative Reaction Types and Conditions for Analogous α,β-Unsaturated Thioamides
| Reaction Type | Reagents and Conditions | Product Type |
| Michael Addition | Nucleophile (e.g., thiol, amine), Base (e.g., triethylamine), Solvent (e.g., ethanol) | Adduct at the β-position |
| Cyclocondensation | Binucleophile (e.g., hydrazine, hydroxylamine), Acid or Base catalyst, Heating | Heterocyclic compound (e.g., pyrazole, isoxazole) |
| [3+2] Cycloaddition | Dipolarophile (e.g., aryldiazonium salt) | 1,2,3-Thiadiazole derivatives chim.it |
| Visible-light mediated Dimerization | Eosin Y, Visible light | Dithiazolidine derivatives chim.it |
Factors Influencing Reaction Kinetics of Similar Systems
| Factor | Effect on Reaction Rate | Reference |
| Substituents | Electron-withdrawing groups on the α,β-unsaturated system generally increase the rate of nucleophilic attack. | nih.gov |
| Conformation | The s-cis conformation of the Michael system can lead to higher reactivity than the s-trans conformation. | nih.gov |
| Catalysis | Base catalysis is often crucial for the efficient addition of thiols to α,β-unsaturated carbonyl compounds. | nih.gov |
| Solvent | The polarity and protic nature of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate. | |
| Temperature | Increasing the temperature generally increases the reaction rate by providing more kinetic energy to the reacting molecules. |
Further experimental and computational studies are necessary to elucidate the specific reaction mechanisms and kinetics for this compound and to fully understand its chemical reactivity.
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Bonding
No specific studies detailing quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, for (2Z)-2-cyano-3-phenylprop-2-enethioamide were identified. Such calculations would be essential to understand the molecule's electronic properties and bonding characteristics.
Frontier Molecular Orbital Analysis (HOMO-LUMO)
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, their distribution, and the resulting energy gap for this compound is not available. This analysis is crucial for predicting the compound's chemical reactivity and electronic transitions.
Charge Distribution and Bond Polarity Analysis
There are no published studies containing data on the charge distribution, such as Mulliken or Natural Bond Orbital (NBO) charges, for this compound. This information would be necessary to understand the molecule's polarity, electrostatic potential, and the nature of its covalent bonds.
Computational Studies of Conformational Preferences and Isomerization
No computational research was found that explored the conformational landscape of this compound. Such studies would typically involve rotating the single bonds to identify the most stable conformers and the energy barriers associated with their interconversion, including potential Z/E isomerization.
Prediction of Spectroscopic Properties
There is no available literature on the computational prediction of spectroscopic properties (e.g., IR, Raman, NMR, UV-Vis spectra) for this compound. These theoretical predictions are valuable for interpreting experimental spectra and confirming the molecular structure.
Molecular Dynamics Simulations for Dynamic Behavior
No molecular dynamics (MD) simulation studies for this compound have been published. MD simulations would provide insight into the dynamic behavior of the molecule over time, including its interactions with solvents or other molecules.
Reaction Mechanism Elucidation via Computational Modeling
No computational studies elucidating the reaction mechanisms involving this compound were found. This type of research would involve mapping potential energy surfaces to identify transition states and intermediates for various chemical transformations.
Coordination Chemistry and Metal Complexes
Ligating Properties of (2Z)-2-cyano-3-phenylprop-2-enethioamide
The ligating ability of this compound is rooted in the presence of several potential coordination sites within its molecular structure. This allows it to act as a versatile building block in the construction of metal-organic frameworks and coordination polymers.
This compound possesses three primary sites for coordination with metal ions: the nitrogen atom of the thioamide group, the sulfur atom of the thioamide group, and the nitrogen atom of the cyano group. This multidentate nature allows the ligand to bridge multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. The specific coordination mode employed depends on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions.
Synthesis and Characterization of Metal-Enethioamide Complexes
The synthesis of metal complexes involving this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. The resulting complexes can then be characterized by a variety of analytical techniques to determine their composition, structure, and properties.
Researchers have successfully synthesized and characterized complexes of this compound with a range of transition metals. For instance, copper(II) complexes have been prepared and studied for their potential applications in areas such as DNA binding and cleavage. derpharmachemica.comresearchgate.net These complexes often exhibit distorted octahedral or square pyramidal geometries. researchgate.net Similarly, nickel(II) complexes have been synthesized, often featuring square planar coordination around the nickel ion, particularly in cyano-bridged polymeric structures. researchgate.netdergipark.org.tr Ruthenium complexes with related non-innocent ligands have also been investigated, revealing complex electronic structures and redox behaviors. nih.gov The synthesis of such complexes generally involves the reaction of a metal chloride or other salt with the ligand in an appropriate solvent like ethanol (B145695). uobaghdad.edu.iq
The coordination of this compound to metal centers can occur in several ways. The thioamide group can coordinate in a monodentate fashion through either the sulfur or nitrogen atom, or it can act as a bidentate ligand, chelating to the metal ion through both atoms. Furthermore, the cyano group can participate in coordination, either as a terminal ligand or as a bridging ligand between two metal centers. This versatility in coordination modes gives rise to a variety of complex geometries, including octahedral, square planar, and tetrahedral arrangements around the metal ion. researchgate.net The final structure is often influenced by the electronic and steric properties of the metal ion and any ancillary ligands present.
Spectroscopic and Structural Analysis of Coordination Compounds
Below is an example of how IR spectroscopy can be used to analyze the coordination in these types of complexes.
| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon Coordination | Inference |
|---|---|---|---|
| ν(C≡N) | ~2200 | Shifts to higher or lower frequency | Indicates coordination of the cyano group. dergipark.org.tr |
| ν(C=S) | ~850 | Shifts to lower frequency | Indicates coordination through the sulfur atom. |
| ν(N-H) | ~3300 | Shifts to lower frequency | Indicates coordination through the nitrogen atom. |
Theoretical Studies of Metal-Ligand Interactions and Complex Stability
Computational methods, such as Density Functional Theory (DFT), are valuable tools for understanding the nature of the metal-ligand interactions and the stability of the resulting complexes. mdpi.com These theoretical studies can provide insights into the electronic structure of the complexes, the distribution of electron density, and the nature of the frontier molecular orbitals (HOMO and LUMO). mdpi.com By calculating the interaction energies between the metal and the ligand, it is possible to predict the relative stabilities of different coordination modes and geometries. mdpi.com Furthermore, theoretical calculations can be used to simulate spectroscopic properties, which can then be compared with experimental data to validate the proposed structures. nih.gov These computational approaches complement experimental findings and provide a deeper understanding of the factors that govern the formation and properties of these coordination compounds.
Functional Applications in Chemical Sciences Non Biological Focus
Utility as Reactive Intermediates in Organic Synthesis
The structural framework of (2Z)-2-cyano-3-phenylprop-2-enethioamide, featuring an electron-deficient carbon-carbon double bond, positions it as a valuable reactive intermediate in organic synthesis. This reactivity is primarily centered around its function as a Michael acceptor. The electron-withdrawing effects of the adjacent cyano and thioamide groups render the β-carbon of the alkene susceptible to nucleophilic attack. This characteristic is fundamental to the construction of more complex molecules, particularly heterocyclic systems.
While direct studies on this compound are specific, the synthetic utility of the closely related scaffold, (E)-2-cyano-3-phenyl-2-propenoyl chloride, has been well-documented, providing insight into the potential of the thioamide analogue. This acyl chloride reacts with a variety of nitrogen, oxygen, and sulfur-based nucleophiles to form a wide range of heterocyclic compounds. researchgate.neteurjchem.com The thioamide functionality is also known to participate in cycloaddition reactions and can be a precursor for synthesizing sulfur- and nitrogen-containing heterocycles. The thia-Michael addition, or the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, is a powerful method for C–S bond formation, and α,β-unsaturated thioamides can undergo analogous reactions. srce.hr
The versatility of this molecular backbone is illustrated by the variety of heterocyclic systems that can be synthesized from its derivatives. These reactions underscore the potential of this compound as a precursor for pharmacologically relevant scaffolds.
| Heterocyclic System | Reactant Type | Potential Application Area |
|---|---|---|
| Benzoxazinones | Bidentate O,N-Nucleophile (e.g., 2-aminophenol) | Medicinal Chemistry |
| Quinazolinones | Bidentate N,N-Nucleophile (e.g., anthranilamide) | Pharmaceuticals |
| Benzothiazepines | Bidentate S,N-Nucleophile (e.g., 2-aminothiophenol) | Drug Development |
| Oxadiazoles | Cyclization of N,N'-diacylhydrazine derivatives | Materials Science, Medicinal Chemistry |
| Benzoxazoles | Cyclization of amide derivatives from 2-aminophenol | Antimicrobial Agents |
Applications in Materials Science
The electronic and structural properties of this compound and its derivatives make them promising candidates for applications in materials science, particularly in optics and responsive systems.
Nonlinear optical (NLO) materials are crucial for modern optoelectronic technologies, including optical data storage and processing. nih.gov A key requirement for second-order NLO activity, such as second-harmonic generation (SHG), is a non-centrosymmetric molecular structure. researchgate.net Organic molecules designed for NLO applications typically feature an extended π-conjugated system linking an electron-donating group (D) and an electron-accepting group (A). This "D-π-A" architecture facilitates intramolecular charge transfer (ICT) upon excitation, leading to a large molecular hyperpolarizability, which is a prerequisite for a strong NLO response. nih.gov
The structure of this compound contains key components for NLO design. The cyano group is a strong electron acceptor, while the phenyl ring and the thioamide group can act as part of the conjugated bridge or as donor/acceptor moieties, respectively. By modifying the phenyl ring with strong donor groups (e.g., -N(CH₃)₂, -OCH₃), it is possible to create related acentric D-π-A structures with significant NLO properties. Aromatic thioamides have been synthesized and investigated for their SHG potential, confirming the utility of the thioamide group in this context. researchgate.net
| Required Feature for NLO Activity | Presence in Core Structure | Potential for Modification |
|---|---|---|
| Electron-Accepting Group (A) | Yes (Cyano group, -CN) | The cyano group is a very effective acceptor. |
| π-Conjugated Bridge (π) | Yes (C=C double bond, Phenyl ring) | The conjugated system can be extended by incorporating larger aromatic systems. |
| Electron-Donating Group (D) | The phenyl group is a weak donor; the thioamide can have donor character. | Strong donor groups can be substituted onto the phenyl ring to create a D-π-A system. |
| Acentric (Non-centrosymmetric) Structure | Dependent on crystal packing. | Chemical modification and controlled crystallization can enforce acentric packing. |
Photoswitchable molecules, which undergo reversible structural changes upon irradiation with light, are the foundation of light-responsive materials and devices. manchester.ac.uk A common mechanism for photoswitching is the E/Z (or trans/cis) isomerization around a carbon-carbon double bond. nih.gov The this compound molecule possesses such a double bond, making it a candidate for photoisomerization.
Thioamides have been specifically identified as attractive for photoswitch applications because their π→π* electronic transition is red-shifted compared to their amide counterparts. nih.gov This property could allow for the isomerization to be triggered by longer, less-damaging wavelengths of light, which is particularly advantageous for applications in biological systems and soft materials. nih.gov The process would involve irradiating the thermodynamically stable Z-isomer to induce its conversion to the higher-energy E-isomer. This process could then be reversed either thermally or by irradiation at a different wavelength, allowing for controlled switching between two distinct states. This isomerization changes the molecule's shape and electronic properties, which can be harnessed to control material properties at the macroscale.
Research Probes: Fluorescent Quenching Applications
In the field of chemical sensing and diagnostics, thioamides have emerged as highly effective fluorescence quenchers. nih.govrsc.org They can be incorporated into molecular systems as minimalist probes to report on protein dynamics, folding, and enzymatic activity. nih.gov The primary mechanism by which thioamides quench fluorescence is through photoinduced electron transfer (PET). acs.orgacs.org In a PET process, an excited fluorophore transfers an electron to the nearby thioamide, which acts as an electron acceptor, leading to non-radiative decay and thus, quenching of fluorescence.
This quenching ability is predictable and depends on the redox potentials of the fluorophore and the thioamide. nih.gov This principle has been used to design "turn-on" fluorescent sensors. In such a design, a fluorophore and a thioamide quencher are placed within the same molecule, separated by a linker that is a substrate for a specific enzyme. In this state, the fluorescence is quenched. Upon cleavage of the linker by the enzyme, the fluorophore and quencher diffuse apart, leading to a restoration of fluorescence. acs.orgnih.gov This strategy provides a real-time signal of enzymatic activity. The thioamide group in this compound could similarly be employed as a quencher in the design of novel fluorescent probes.
| Fluorophore | Excitation Max (λex, nm) | Emission Max (λem, nm) | Application Area |
|---|---|---|---|
| Tryptophan | ~280 | ~350 | Protein folding studies |
| p-Cyanophenylalanine | ~274 | ~285 | Biophysical probes |
| Fluorescein | ~494 | ~521 | Microscopy, protease sensors |
| Alexa Fluor 488 | ~495 | ~519 | Single-molecule studies |
| BODIPY FL | ~503 | ~512 | Fluorescence labeling |
| Rhodamine 6G | ~528 | ~551 | Microscopy, sensing |
Catalytic Applications (e.g., in Organic Transformations, as Metal-Ligands)
The thioamide functional group is a versatile ligand in coordination chemistry due to the presence of both sulfur and nitrogen donor atoms. asianpubs.orgresearchgate.net This allows it to coordinate to metal centers in various modes: as a monodentate ligand through the sulfur atom, or as a bidentate ligand, chelating the metal via both sulfur and nitrogen. This coordination ability is the basis for the application of thioamide-containing molecules in catalysis.
Transition metal complexes featuring thioamide ligands have been synthesized and explored for their catalytic activities. For example, organoruthenium(II) complexes with thioamide-containing tetrazole ligands have been prepared, where the thioamide acts as a mononegative bidentate ligand, bonding through both nitrogen and sulfur. orientjchem.org Similarly, redox-active azothioformamide (ATF) ligands, which contain an N=N–C=S moiety, form catalytically active complexes with copper(I) salts. These complexes have been shown to be effective catalysts for the reductive insertion of CO₂ into terminal alkynes. digitellinc.comdigitellinc.com The specific structure of this compound, with its thioamide group, offers the potential for it to act as a ligand in the development of new homogeneous catalysts for various organic transformations.
| Metal Center | Thioamide Ligand Type | Reported Catalytic Application | Reference |
|---|---|---|---|
| Ruthenium(II) | Substituted 1,2,4-tetrazoles with a thioamide group | General organometallic synthesis (potential for catalysis) | orientjchem.org |
| Copper(I) | Azothioformamide (ATF) ligands | Reductive insertion of CO₂ into terminal alkynes; Alkyne-azide cycloadditions (CuAAC) | digitellinc.comdigitellinc.com |
| Palladium(II) | Thioamide-based pincer ligands | Coupling reactions (e.g., Suzuki, Heck) | researchgate.net |
| Rhenium/Technetium | Pyridylthiosemicarbazide derivatives | Development of radiopharmaceuticals (coordination study) | nih.gov |
Future Research Directions and Emerging Areas
Development of Asymmetric Synthetic Methodologies
The synthesis of enantiomerically pure derivatives of (2Z)-2-cyano-3-phenylprop-2-enethioamide is a significant area for future research. While general methods for the asymmetric synthesis of α,β-unsaturated nitriles exist, their application to this specific thioamide-containing compound remains largely unexplored. Future efforts could focus on the following areas:
Chiral Catalysis: The development of novel chiral catalysts, such as organocatalysts or transition-metal complexes, could enable the enantioselective synthesis of this compound derivatives. For instance, chiral phase-transfer catalysts or chiral Lewis acids could be employed to control the stereochemistry of the initial condensation reaction that forms the α,β-unsaturated system.
Substrate-Controlled Diastereoselective Approaches: Utilizing chiral auxiliaries attached to one of the starting materials could provide a robust strategy for controlling the stereochemistry of the final product. Subsequent removal of the auxiliary would yield the desired enantiomerically enriched thioamide.
Enzymatic Resolutions: Biocatalytic methods, employing enzymes such as lipases or nitrilases, could be investigated for the kinetic resolution of racemic mixtures of this compound or its precursors. This approach offers the potential for high enantioselectivity under mild reaction conditions.
| Asymmetric Strategy | Potential Catalyst/Reagent | Anticipated Outcome |
| Chiral Catalysis | Chiral Organocatalysts (e.g., proline derivatives), Chiral Lewis Acids | Enantioselective formation of the C-C double bond |
| Substrate Control | Chiral auxiliaries (e.g., Evans auxiliaries) | Diastereoselective synthesis followed by auxiliary removal |
| Enzymatic Resolution | Lipases, Nitrilases | Separation of enantiomers from a racemic mixture |
Exploration of Novel Cycloaddition and Rearrangement Reactions
The rich electronic and functional group landscape of this compound makes it an ideal candidate for exploring a variety of novel cycloaddition and rearrangement reactions.
Cycloaddition Reactions: The conjugated system of the molecule can participate as either a diene or a dienophile in Diels-Alder reactions, depending on the reaction partner. Furthermore, [3+2] cycloadditions with various 1,3-dipoles could lead to the synthesis of novel five-membered heterocyclic rings. The participation of the C=S bond in cycloadditions is another intriguing avenue to explore.
Rearrangement Reactions: The potential for thio-Claisen and Cope rearrangements in appropriately substituted derivatives of this compound could be investigated. These pericyclic reactions would allow for the stereospecific formation of new carbon-carbon bonds and the synthesis of complex molecular architectures.
Gewald-Type Reactions: The α,β-unsaturated nitrile moiety is a key component in the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. nih.govumich.edu Investigating the reactivity of this compound under Gewald conditions, potentially with an external source of sulfur and an active methylene (B1212753) compound, could lead to the formation of novel thiophene (B33073) derivatives. researchgate.net This cyclocondensation reaction offers a powerful tool for building molecular complexity in a single step.
Advanced Characterization Techniques for Dynamic Systems
The conformational flexibility and potential for tautomerism in this compound necessitate the use of advanced characterization techniques to understand its dynamic behavior.
In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy could be employed to monitor reaction progress and identify transient intermediates in real-time. This would provide valuable mechanistic insights into the cycloaddition and rearrangement reactions of the molecule.
Dynamic NMR Spectroscopy: Variable temperature NMR studies can be used to probe the rotational barriers around the C-C and C-N single bonds, providing information on the conformational dynamics of the molecule. nih.gov
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) and other soft ionization techniques can be utilized to detect and characterize reactive intermediates and low-concentration species in reaction mixtures. nih.gov
X-ray Crystallography: Single-crystal X-ray diffraction analysis of this compound and its derivatives would provide definitive information about their solid-state structures, including bond lengths, bond angles, and intermolecular interactions. researchgate.net
| Technique | Information Gained |
| In-situ NMR/IR | Real-time monitoring of reactions, identification of intermediates |
| Dynamic NMR | Conformational analysis, rotational energy barriers |
| Mass Spectrometry | Detection and characterization of reactive intermediates |
| X-ray Crystallography | Solid-state structure, intermolecular interactions |
Interdisciplinary Research at the Interface of Organic and Materials Chemistry
The unique electronic and photophysical properties of α,β-unsaturated thioamides suggest that derivatives of this compound could find applications in materials science.
Organic Electronics: The extended π-conjugation in the molecule, coupled with the presence of heteroatoms, makes it a potential building block for organic semiconductors. nih.gov Polymerization of functionalized derivatives could lead to novel conductive polymers with applications in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
Sensor Technology: The thioamide group is known to interact with heavy metal ions. nih.gov Incorporating this moiety into a larger system could lead to the development of selective chemosensors for the detection of environmentally or biologically important metal ions.
Photophysical Probes: Thioamides can act as fluorescent quenchers and have unique photophysical properties. nih.gov The chromophore of this compound could be modified to create novel fluorescent probes for studying biological systems or as components in photoresponsive materials.
Computational Design and Predictive Modeling of Novel Derivatives
Computational chemistry offers powerful tools for the rational design of novel derivatives of this compound with tailored properties.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the geometric and electronic structures of the molecule and its derivatives. nih.gov These calculations can provide insights into reactivity, spectroscopic properties, and the thermodynamics of various reaction pathways.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their observed biological or material properties. nih.govnih.gov These models can then be used to predict the properties of yet-to-be-synthesized compounds, guiding experimental efforts.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule in different environments, such as in solution or incorporated into a material. nih.gov This can provide a deeper understanding of how the molecule's flexibility influences its properties and function.
| Computational Method | Application |
| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties |
| QSAR | Correlation of structure with activity/properties, predictive modeling |
| Molecular Dynamics (MD) | Study of conformational dynamics and environmental effects |
Q & A
Q. What are the common synthetic routes for (2Z)-2-cyano-3-phenylprop-2-enethioamide, and how do reaction conditions influence stereochemical outcomes?
The synthesis typically involves condensation reactions between phenylacetonitrile derivatives and thioamide precursors. Key steps include:
- Knoevenagel condensation : A base-catalyzed reaction between cyanoacetates and aromatic aldehydes, followed by thioamide functionalization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol or methanol improves stereoselectivity for the Z-isomer .
- Catalysts : Lewis acids like ZnCl₂ or Ti(OiPr)₄ may stabilize intermediates to favor the Z-configuration .
Experimental Design Tip : Monitor reaction progress via thin-layer chromatography (TLC) and confirm stereochemistry using NOESY NMR to detect spatial proximity of substituents .
Q. How can researchers characterize the molecular structure of this compound?
Key analytical methods include:
- Single-crystal X-ray diffraction : Resolves bond angles, dihedral angles, and confirms the Z-configuration (e.g., C=C bond torsion angles of ~0° for planar structures) .
- FTIR spectroscopy : Identifies ν(C≡N) at ~2200 cm⁻¹ and ν(C=S) at ~1200 cm⁻¹ .
- NMR spectroscopy :
- ¹H NMR : Vinyl protons (δ 6.8–7.5 ppm) show coupling constants (J = 10–12 Hz) indicative of Z-stereochemistry .
- ¹³C NMR : Cyano carbons appear at δ 115–120 ppm .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing byproducts?
Methodological Approach :
- DoE (Design of Experiments) : Vary temperature (60–100°C), solvent polarity, and catalyst loading to identify optimal conditions .
- Byproduct Analysis : Use HPLC-MS to detect intermediates like (2E)-isomers or hydrolyzed products. For example, aqueous workup may hydrolyze cyano groups to amides if pH > 10 .
- Yield Improvement : A study achieved 85% yield using microwave-assisted synthesis at 80°C for 20 minutes, reducing side reactions .
Data Contradiction Example : Some protocols report higher yields in ethanol than DMF, conflicting with conventional solvent polarity trends. This may arise from ethanol’s ability to stabilize transition states via hydrogen bonding .
Q. What strategies can resolve discrepancies in reported biological activities of this compound derivatives?
Case Study : A derivative showed antimicrobial activity (MIC = 8 µg/mL) in one study but was inactive in another . Resolution Strategies :
- Structural Verification : Confirm purity and stereochemistry via HPLC-UV/HRMS . Impurities or E/Z isomerization during bioassays may skew results .
- Assay Conditions : Compare solvent (DMSO vs. water) and bacterial strains used. DMSO >1% can inhibit microbial growth, creating false negatives .
- Theoretical Modeling : Perform docking studies to assess binding affinity to target enzymes (e.g., dihydrofolate reductase). A ∆G < −8 kcal/mol suggests strong inhibition .
Q. How can crystallographic data inform the design of this compound-based enzyme inhibitors?
Key Findings from X-ray Data :
- Intermolecular Interactions : The thioamide group forms hydrogen bonds with catalytic residues (e.g., His⁸⁷ in carbonic anhydrase), while the phenyl ring engages in π-π stacking with hydrophobic pockets .
- Torsional Flexibility : The C=C bond allows conformational adaptation to enzyme active sites, but excessive flexibility reduces binding specificity. Derivatives with para-substituted phenyl groups (e.g., -NO₂) show improved rigidity and IC₅₀ values .
Table 1 : Crystallographic Parameters for this compound Derivatives
| Parameter | Value (Derivative A) | Value (Derivative B) |
|---|---|---|
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | Pccn | P2₁/c |
| Dihedral Angle (C=C) | 178.5° | 179.1° |
| H-bond Length (S···H) | 2.1 Å | 2.3 Å |
| Reference |
Q. What advanced spectroscopic techniques can elucidate the reaction mechanism of this compound formation?
- In situ FTIR : Track intermediate species (e.g., enolate ions) during condensation. A peak at 1650 cm⁻¹ indicates enolate formation .
- ESR Spectroscopy : Detect radical intermediates in reactions involving peroxides or transition-metal catalysts .
- Kinetic Isotope Effects (KIE) : Use deuterated solvents to identify rate-determining steps. A KIE > 1 suggests proton transfer is critical .
Q. How can computational chemistry guide the modification of this compound for enhanced bioactivity?
Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps < 4 eV correlate with reactivity) .
- MD Simulations : Simulate binding to target proteins over 100 ns to assess stability. RMSD < 2 Å indicates stable ligand-protein complexes .
Example : A nitro-substituted derivative showed a 30% increase in tyrosinase inhibition due to enhanced electron-withdrawing effects, predicted via DFT .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
